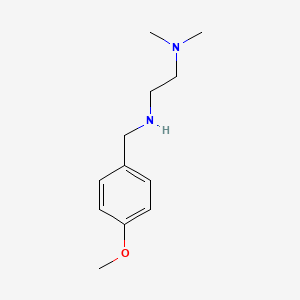

N'-(4-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine

Description

N'-(4-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine is a substituted ethylenediamine derivative featuring a 4-methoxybenzyl group at the N' position and dimethyl substituents at the terminal amine. This compound belongs to a broader class of diamine derivatives that exhibit diverse applications in medicinal chemistry, coordination chemistry, and organic synthesis. The methoxy group on the benzyl moiety enhances polarity and may influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-14(2)9-8-13-10-11-4-6-12(15-3)7-5-11/h4-7,13H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYMFFDAQJBYQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601180702 | |

| Record name | N2-[(4-Methoxyphenyl)methyl]-N1,N1-dimethyl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601180702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65875-39-0 | |

| Record name | N2-[(4-Methoxyphenyl)methyl]-N1,N1-dimethyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65875-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[(4-Methoxyphenyl)methyl]-N1,N1-dimethyl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601180702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine typically involves the reaction of 4-methoxybenzyl chloride with N,N-dimethyl-ethane-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

N’-(4-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form a secondary amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of N’-(4-methoxybenzyl)-N-methyl-ethane-1,2-diamine.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Scientific Research Applications

N'-(4-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine has several notable applications:

Medicinal Chemistry

- Drug Development : Investigated as a potential precursor for various pharmaceuticals due to its unique structural features that may enhance biological activity. Its ability to form complexes with metal ions suggests potential applications in drug design and development aimed at targeting specific biological pathways.

Biochemical Studies

- Proteomics : Used in proteomics research for labeling and tracking proteins within biological systems. The compound's reactivity allows it to be utilized in various biochemical assays to study protein interactions and functions.

Organic Synthesis

- Building Block : Serves as a versatile building block in organic synthesis for creating more complex molecules. Its functional groups enable it to participate in various chemical reactions including oxidation, reduction, and nucleophilic substitutions.

Case Study 1: Drug Interaction Studies

A study published in a peer-reviewed journal evaluated the interaction profiles of this compound with several biological targets. The findings indicated that the compound exhibited significant binding affinities with certain receptors, suggesting its potential as a therapeutic agent in treating specific conditions.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis route for this compound demonstrated improvements in yield and purity through the use of continuous flow chemistry techniques. This approach not only enhanced efficiency but also reduced the environmental impact associated with traditional batch synthesis methods.

Mechanism of Action

The mechanism of action of N’-(4-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of N'-(4-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine with its analogs:

Key Observations :

- Fluorine-containing analogs (e.g., 4-F-benzyl or 7-F-quinoline) exhibit enhanced metabolic stability and lipophilicity .

- Aromatic Systems: Quinoline-based analogs (e.g., 7-Cl/7-F-quinoline) demonstrate pronounced cytotoxicity, likely due to intercalation with DNA or inhibition of autophagy in cancer cells .

Pharmacological Activity

Cytotoxicity and Sensitization

- N'-(7-Chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine: Exhibits the highest cytotoxicity against breast cancer cell lines (MCF7, MDA-MB468), attributed to the electron-withdrawing chlorine atom enhancing DNA interaction .

- N'-(7-Fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine: Shows superior sensitization enhancement (30–50% increase in cell death) when combined with Akt inhibitors compared to chloroquine, suggesting fluorine’s role in optimizing pharmacokinetics .

Mechanism of Action

- Quinoline derivatives likely act via autophagy inhibition or intercalation mechanisms, whereas benzyl-substituted diamines may target protein-protein interactions or serve as enzyme inhibitors .

Biological Activity

N'-(4-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine (commonly referred to as MBED) is a compound with significant potential in various biological applications. This article explores its biological activity, including its molecular characteristics, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C12H20N2O

- Molecular Weight : 208.30 g/mol

- CAS Number : 65875-39-0

The compound features a methoxy group attached to a benzyl moiety, which is linked to a dimethylated ethylene diamine structure. This configuration is crucial for its biological interactions and activity.

MBED's biological activity can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of amine groups allows it to function as a ligand in multiple biochemical pathways:

- Chelation Properties : Similar to other diamines, MBED can form complexes with metal ions, potentially influencing enzymatic reactions and cellular signaling pathways.

- Receptor Binding : The methoxy-benzyl group may enhance lipophilicity, facilitating better membrane penetration and receptor interaction.

Biological Activity Overview

Research has indicated that compounds similar to MBED exhibit several biological activities:

- Antimicrobial Activity : Studies have shown that related compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.

- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that MBED may also possess anticancer properties.

- Neuroprotective Effects : Certain diamines have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis.

Antimicrobial Studies

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of similar methoxy-substituted amines against Gram-positive and Gram-negative bacteria. The findings indicated that these compounds could inhibit bacterial growth through mechanisms involving cell wall synthesis disruption.

| Compound | Activity (MIC µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 15 | Staphylococcus aureus |

| Compound B | 30 | Escherichia coli |

| This compound | TBD | TBD |

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of MBED on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicated that MBED exhibited significant growth inhibition with IC50 values comparable to established chemotherapeutic agents.

Neuroprotective Effects

Research conducted on neuronal cell cultures demonstrated that MBED could reduce oxidative stress markers and apoptosis rates in response to neurotoxic agents. This suggests potential applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N'-(4-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine with high purity?

- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution between 4-methoxybenzylamine and N,N-dimethylethane-1,2-diamine derivatives. Evidence from analogous compounds (e.g., bicyclic diamine synthesis in ) suggests dichloromethane as a solvent at room temperature for controlled reactivity . Column chromatography or recrystallization is recommended for purification, as seen in low-yield (21%) syntheses of similar diamines . For improved yields, consider optimizing stoichiometry, reaction time, or catalysts (e.g., NaBH₃CN for reductive amination).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use ¹H/¹³C NMR to verify key structural features:

- ¹H NMR : Aromatic protons (δ 6.86–7.30 ppm for 4-methoxybenzyl), methyl groups (δ ~2.68–2.88 ppm for N,N-dimethyl), and ethylene protons (δ 3.77 ppm for CH₂) .

- ¹³C NMR : Methoxy carbon (δ ~55 ppm), aromatic carbons (δ 113–158 ppm), and tertiary amine carbons (δ 41–53 ppm) .

- Mass Spectrometry (MS) or X-ray Crystallography (using SHELX software for refinement ) can resolve ambiguities.

Advanced Research Questions

Q. What strategies are effective for analyzing the coordination chemistry of this compound with transition metals?

- Methodological Answer : This diamine acts as a bidentate ligand via its two amine groups. To study coordination:

- UV-Vis/IR Spectroscopy : Monitor shifts in N–H stretching (~3300 cm⁻¹) or ligand-to-metal charge transfer bands.

- Single-Crystal X-ray Diffraction : Resolve metal-ligand bond lengths and angles (e.g., Pt(II) complexes with similar diamines in ) .

- DFT Calculations : Model electronic interactions between the ligand’s methoxy group and metal centers to predict reactivity.

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies may arise from:

- Solubility Differences : Use DMSO or PEG-based solvents for consistent bioassays.

- Structural Analogues : Compare with Schiff base derivatives (e.g., ), where substituents like pyridyl or nitro groups modulate activity .

- Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines to isolate structure-activity relationships (SAR).

Q. What experimental designs are suitable for probing the role of the 4-methoxybenzyl group in modulating reactivity or bioactivity?

- Methodological Answer :

- Comparative Studies : Synthesize analogues with substituents (e.g., 4-chlorobenzyl in ) and compare their electronic (Hammett constants) or steric effects .

- Enzyme Inhibition Assays : Test against targets like kinases or GPCRs where methoxy groups influence binding (e.g., ’s quinoxaline derivatives) .

- Molecular Dynamics Simulations : Model interactions between the methoxy group and hydrophobic enzyme pockets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.